molecular formula C14H22ClNO4 B4079762 Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride

Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride

Cat. No.: B4079762
M. Wt: 303.78 g/mol
InChI Key: WFLISWIUMRWHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C14H21NO4·HCl. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a propoxyphenyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride typically involves the reaction of 4-methoxy-3-propoxybenzaldehyde with methyl 3-aminopropanoate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and purification steps to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the methoxy and propoxy groups contribute to the compound’s overall binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride is unique due to the presence of both methoxy and propoxy groups, which enhance its versatility in chemical reactions and research applications.

Properties

IUPAC Name

methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-4-7-19-13-8-10(5-6-12(13)17-2)11(15)9-14(16)18-3;/h5-6,8,11H,4,7,9,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLISWIUMRWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(CC(=O)OC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride
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Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride
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Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride
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Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride
Reactant of Route 5
Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride
Reactant of Route 6
Methyl 3-amino-3-(4-methoxy-3-propoxyphenyl)propanoate;hydrochloride

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